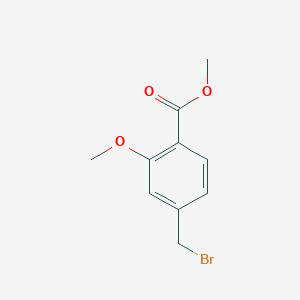

Methyl 4-(bromomethyl)-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXFLSHDURQRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461332 | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-27-0 | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(bromomethyl)-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate

This guide provides an in-depth exploration of the synthesis and characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines robust characterization methodologies.

Introduction: Strategic Importance in Synthesis

This compound (CAS No: 74733-27-0) is a versatile bifunctional molecule featuring both an electrophilic benzylic bromide and a nucleophilic ester group.[1][2] This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the preparation of various therapeutic agents, where the bromomethyl group serves as a reactive handle for introducing the substituted benzyl moiety into a target structure.[3]

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of the title compound is a two-step process commencing with the readily available 2-methoxy-4-methylbenzoic acid. This strategy involves an initial esterification followed by a regioselective benzylic bromination.

Step 1: Fischer Esterification of 2-Methoxy-4-methylbenzoic Acid

The initial step involves the conversion of 2-methoxy-4-methylbenzoic acid to its corresponding methyl ester, Methyl 2-methoxy-4-methylbenzoate. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[4][5][6]

Causality of Experimental Choices:

-

Methanol as Reagent and Solvent: Using an excess of methanol not only serves as the reactant but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Acid Catalyst: A strong acid catalyst, like sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.[5]

Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate

-

To a solution of 2-methoxy-4-methylbenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methoxy-4-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Free Radical Bromination of Methyl 2-methoxy-4-methylbenzoate

The second and key step is the benzylic bromination of Methyl 2-methoxy-4-methylbenzoate. This transformation is a free-radical substitution reaction that selectively targets the hydrogen atoms of the methyl group attached to the benzene ring.[7][8][9] The reagent of choice for this reaction is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light).[10][11][12][13]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine radicals in the reaction mixture. This minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[9][11][12]

-

Radical Initiator/UV Light: The reaction requires an input of energy to initiate the homolytic cleavage of the N-Br bond in NBS (or the Br-Br bond if bromine is used), generating the bromine radical that starts the chain reaction.[7][14]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical chain reaction.

Experimental Protocol: Synthesis of this compound [1][15]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methoxy-4-methylbenzoate (1 equivalent) in carbon tetrachloride (10-20 volumes).

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 equivalents).

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Singlet for the benzylic protons (-CH₂Br) around δ 4.4-4.5 ppm.- Singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.- Singlet for the ester methyl protons (-COOCH₃) around δ 3.9 ppm.- Aromatic protons in the range of δ 6.8-7.8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[1] |

| ¹³C NMR (Carbon Nuclear Magnetic Resonance) | - Signal for the benzylic carbon (-CH₂Br) around δ 32-35 ppm.- Signals for the methoxy and ester methyl carbons around δ 52-56 ppm.- Signals for the aromatic carbons in the range of δ 110-160 ppm.- Signal for the ester carbonyl carbon (-C=O) around δ 165-170 ppm. |

| IR (Infrared) Spectroscopy | - Strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.- C-O stretching bands for the ester and ether functionalities in the region of 1200-1300 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C-Br stretching vibration typically observed in the fingerprint region around 500-600 cm⁻¹. |

| MS (Mass Spectrometry) | - The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₀H₁₁BrO₃, MW: 259.1 g/mol ).[1][2] A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. |

Visualizing the Characterization Workflow

References

- 1. This compound | 74733-27-0 [chemicalbook.com]

- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 14. chemistry.ucr.edu [chemistry.ucr.edu]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

"Methyl 4-(bromomethyl)-2-methoxybenzoate" chemical properties and structure

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester—renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Compound Identification and Structure

The structural identity of a chemical compound is the foundation of its chemistry. This compound is systematically defined by several key identifiers.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : COC1=C(C=CC(=C1)CBr)C(=O)OC[1]

-

InChI Key : DCXFLSHDURQRML-UHFFFAOYSA-N[1]

The molecule's structure features a benzene ring substituted at positions 1, 2, and 4. The methyl ester group (-COOCH₃) is at position 1, the methoxy group (-OCH₃) at position 2, and the reactive bromomethyl group (-CH₂Br) at position 4.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 259.1 g/mol | [1][2] |

| Monoisotopic Mass | 257.98916 Da | [1] |

| Appearance | Oily product | [2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the radical bromination of its precursor, methyl 2-methoxy-4-methylbenzoate.[2] This reaction selectively targets the benzylic protons of the methyl group, a classic example of free-radical halogenation.

Causality of Experimental Choice: The choice of radical bromination is dictated by the need to functionalize the benzylic methyl group without affecting the aromatic ring or the ester functionality.

-

Bromine (Br₂) is used as the halogen source.

-

Light Irradiation (e.g., a 250W tungsten lamp) serves as the radical initiator.[2] The energy from the light promotes the homolytic cleavage of the Br-Br bond, generating bromine radicals (Br•) which initiate the chain reaction.

-

Carbon Tetrachloride (CCl₄) is a traditional, non-polar solvent suitable for radical reactions.[2]

-

Reflux Conditions provide the necessary thermal energy to sustain the reaction.

The mechanism proceeds via a standard free-radical chain reaction:

-

Initiation : Light cleaves Br₂ into two bromine radicals (2 Br•).

-

Propagation :

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-methoxy-4-methylbenzoate, forming a resonance-stabilized benzylic radical and HBr.

-

This benzylic radical then reacts with another molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.

-

-

Termination : The reaction ceases when radicals combine (e.g., Br• + Br• → Br₂).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of this compound from methyl 2-methoxy-4-methylbenzoate.[2]

Materials:

-

Methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol)

-

Bromine (6.19 mL, 120 mmol)

-

Carbon tetrachloride (315 mL total)

-

250W tungsten lamp

-

Reflux apparatus

Procedure:

-

A solution of methyl 2-methoxy-4-methylbenzoate in 240 mL of carbon tetrachloride is brought to reflux in a suitable reaction flask.

-

The reaction mixture is irradiated using the 250W tungsten lamp.

-

A solution of bromine in 75 mL of carbon tetrachloride is added dropwise to the refluxing mixture over a period of 1.5 hours.

-

After the addition is complete, the reaction is maintained at reflux for an additional 15 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The solvent is removed under reduced pressure (vacuum) to yield the crude product.

-

The procedure affords this compound as an oily product with a high yield (e.g., 96%).[2]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide group. This group is an excellent electrophile, making the molecule a potent alkylating agent in nucleophilic substitution reactions (typically Sₙ2).

-

Building Block in Drug Discovery : The compound serves as a key intermediate for introducing the 2-methoxy-4-(methyl)benzoate moiety into larger, more complex molecules. This is particularly valuable in the synthesis of novel drug candidates, where this fragment can interact with biological targets or serve as a scaffold. Similar brominated benzoate derivatives are widely used as intermediates in producing pharmaceuticals.[3][4]

-

Materials Science : Its reactivity is also harnessed in materials science, for example, as a precursor for new polymers and coatings where specific functional groups are required.[3]

-

Organic Synthesis : It is a versatile reagent for attaching to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to create new C-N, C-O, C-S, and C-C bonds, respectively.

Caption: Role as a versatile synthetic intermediate.

Spectroscopic Data

Structural confirmation of the synthesized product is typically achieved through spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum shows characteristic peaks: δ 4.44 (s, 2H, -CH₂Br), δ 3.91 (s, 3H, -COOCH₃), δ 3.87 (s, 3H, -OCH₃).[2]

-

Mass Spectrometry (FIA-MS) : The mass spectrum displays a molecular ion peak at m/z 259 ([M+1]⁺), confirming the molecular weight.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Handling :

-

Storage :

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined synthesis, predictable reactivity centered on the benzylic bromide moiety, and utility in constructing complex molecules make it an indispensable tool for scientists in drug discovery, materials science, and fine chemical manufacturing. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

"Methyl 4-(bromomethyl)-2-methoxybenzoate" CAS number 74733-27-0

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 74733-27-0, a versatile bifunctional reagent crucial in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, details validated synthetic protocols, explores its reactivity profile, and outlines its applications as a key building block. Furthermore, it consolidates essential safety, handling, and spectroscopic characterization data to support researchers and drug development professionals in its effective and safe utilization.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, a methoxy group, and a benzylic bromide. This unique combination makes it a highly valuable intermediate for introducing a 2-methoxy-4-(methoxycarbonyl)benzyl moiety into target molecules. The methoxy and ester groups modulate the electronic properties and steric environment of the benzene ring, while the bromomethyl group serves as a potent and selective electrophilic site for nucleophilic substitution reactions.

Its strategic importance lies in its role as a scaffold in the synthesis of complex organic molecules, including pharmacologically active compounds and materials with novel properties. The ability to precisely introduce this specific structural motif is a significant advantage in multi-step synthetic campaigns where control over regioselectivity and reactivity is paramount.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74733-27-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][][6] |

| Molecular Weight | 259.10 g/mol | [1][][6] |

| Appearance | White to off-white solid or oily product | [1][7] |

| Boiling Point | 142-146 °C at 1.8 Torr | [7] |

| Density | ~1.432 g/cm³ (Predicted) | [7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized or procured material. The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that correspond to the different types of protons in the molecule.

-

δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃) attached to the aromatic ring.

-

δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester group (-COOCH₃).

-

δ 4.44 (s, 2H): This singlet represents the two benzylic protons of the bromomethyl group (-CH₂Br).[1]

-

Aromatic Protons: Signals for the protons on the benzene ring would also be present in the aromatic region (typically δ 6.8-7.5), though not explicitly detailed in the cited source.[1]

-

-

Mass Spectrometry (FIA-MS): The mass spectrum shows a molecular ion peak (m/z) at 259 [M+1]⁺, confirming the molecular weight of the compound.[1]

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing this compound is through the free-radical bromination of its precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.

Synthetic Workflow: Radical Bromination

The diagram below illustrates the typical synthetic pathway.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for high yield and purity.[1][8]

Objective: To synthesize this compound via free-radical bromination.

Materials:

-

Methyl 2-methoxy-4-methylbenzoate (1.0 eq)

-

Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Carbon Tetrachloride (CCl₄) (solvent)

-

Radical Initiator: 250W tungsten lamp (photo-initiation) or AIBN/BPO (chemical initiation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Methyl 2-methoxy-4-methylbenzoate (e.g., 21.6 g, 120 mmol) in carbon tetrachloride (e.g., 240 mL).

-

Initiation: Begin heating the mixture to reflux. For photo-initiated reactions, position a 250W tungsten lamp to irradiate the flask.[1]

-

Reagent Addition: Slowly add a solution of bromine (e.g., 6.19 mL, 120 mmol) in carbon tetrachloride (e.g., 75 mL) dropwise to the refluxing mixture over a period of 1.5 hours. The slow addition is crucial to control the reaction rate and prevent the buildup of excess bromine, which can lead to side reactions like aromatic bromination.

-

Reaction Completion: After the addition is complete, continue refluxing for an additional 15-30 minutes to ensure full conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent (CCl₄). This step should be performed in a well-ventilated fume hood as carbon tetrachloride is toxic and volatile.

-

Product: The resulting oily product is this compound (e.g., 29.8 g, 96% yield).[1] The crude product is often of sufficient purity for subsequent steps, but can be further purified by silica gel column chromatography if necessary.

Reactivity, Synthetic Utility, and Applications

The synthetic value of this compound stems from the high reactivity of the C-Br bond at the benzylic position. This site is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the bromide ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This Sₙ2-type reaction is efficient and allows for the facile construction of new carbon-heteroatom and carbon-carbon bonds.

Caption: General nucleophilic substitution at the benzylic position.

Applications in Drug Discovery and Organic Synthesis

While specific drug synthesis examples for this exact isomer (CAS 74733-27-0) are less prevalent in the immediate search results compared to its isomers, its utility can be expertly inferred. Its structural analogues, such as Methyl 4-(bromomethyl)benzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate, are crucial intermediates in the synthesis of high-profile drugs, including tyrosine kinase inhibitors like Imatinib and HIV entry inhibitors.[9]

By extension, this compound serves as a key building block for:

-

Pharmaceutical Scaffolds: Introducing the substituted benzyl group to create novel drug candidates. The methoxy and ester groups can participate in hydrogen bonding or other interactions within a biological target's active site.

-

Complex Molecule Synthesis: Used in the synthesis of natural products and other complex organic architectures where precise fragment coupling is required.

-

Materials Science: Employed in the synthesis of functionalized polymers and materials where the benzyl moiety can be incorporated to tune properties.[10]

Safety, Handling, and Storage

Proper handling and storage are imperative due to the hazardous nature of this compound. It is classified as an irritant and is harmful if ingested or inhaled.

GHS Hazard Classification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |

| Source:[6][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[11]

-

Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

First Aid and Emergency Procedures

-

In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

In case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[11]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

If Swallowed: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[11]

Storage and Stability

-

Conditions to Avoid: Incompatible with strong oxidizing agents and strong bases.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[4][7]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive functional groups. Its role as a versatile benzylic alkylating agent makes it indispensable for researchers in synthetic organic chemistry and drug development. A comprehensive understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular structures.

References

- 1. This compound | 74733-27-0 [chemicalbook.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. Synthonix, Inc > 74733-27-0 | this compound [synthonix.com]

- 4. 74733-27-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 74733-27-0 [amp.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

"Methyl 4-(bromomethyl)-2-methoxybenzoate" molecular weight and formula

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-2-methoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and safe handling, underpinned by established scientific principles and methodologies.

Core Molecular Identity

This compound is a substituted aromatic compound with the CAS Number 74733-27-0.[1][2] Its structure features a benzene ring with a methyl ester, a methoxy group, and a bromomethyl group, making it a versatile reagent for introducing a 2-methoxy-4-methoxycarbonylbenzyl moiety into target molecules.

Molecular Formula and Weight

The chemical formula for this compound is C10H11BrO3.[1][2] This composition gives it a molecular weight of approximately 259.10 g/mol .[1][2]

Structural and Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C10H11BrO3 | PubChem[2], ChemicalBook[1] |

| Molecular Weight | 259.10 g/mol | PubChem[2], ChemicalBook[1] |

| CAS Number | 74733-27-0 | PubChem[2], ChemicalBook[1] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Oily product | ChemicalBook[1] |

| Primary Hazards | Irritant | PubChem[2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of its methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction is a free-radical substitution on the benzylic carbon.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis and provides a self-validating system for producing the target compound.[1]

-

Reaction Setup : In a suitable reaction vessel, a mixture of methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol) is dissolved in carbon tetrachloride (240 mL) and brought to reflux.[1] The choice of carbon tetrachloride as a solvent is crucial as it is non-reactive under these free-radical conditions.

-

Initiation and Bromination : The reaction mixture is irradiated with a 250W tungsten lamp.[1] This irradiation provides the energy to initiate the free-radical chain reaction by homolytically cleaving the bromine molecule. Bromine (6.19 mL, 120 mmol) dissolved in carbon tetrachloride (75 mL) is then added dropwise over a period of 1.5 hours to the refluxing mixture.[1] The slow addition is critical to control the reaction rate and prevent the formation of dibrominated byproducts.

-

Reaction Completion and Work-up : After the addition is complete, the reaction is continued at reflux for an additional 15 minutes to ensure full conversion of the starting material.[1]

-

Purification : Upon completion, the reaction mixture is concentrated by removing the solvent under vacuum.[1] This process yields this compound as an oily product with a high yield of approximately 96%.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure can be confirmed by ¹H NMR. The expected signals in a 400 MHz spectrum using CDCl₃ as a solvent would include singlets for the two methyl groups (one from the ester and one from the methoxy group) and the benzylic protons, along with aromatic proton signals.[1]

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound. A reported analysis showed a molecular ion peak at m/z 259 [M+1]⁺, which corresponds to the protonated molecule.[1]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The presence of the reactive bromomethyl group allows for its use in alkylation reactions, particularly for attaching the substituted benzyl group to nucleophiles such as amines, phenols, and thiols.

While specific applications for this exact isomer are not extensively documented in the provided search results, the utility of structurally similar compounds suggests its potential in:

-

Pharmaceutical Synthesis : Related compounds like Methyl 4-(bromomethyl)benzoate are crucial intermediates in the synthesis of drugs such as Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[3] Isomers like Methyl 2-(bromomethyl)-4-methoxybenzoate are also noted for their role in developing pharmaceutical compounds.[4][5]

-

Material Science : The structural motif can be incorporated into larger molecules to synthesize new polymers and other advanced materials.[6][7]

The strategic placement of the methoxy and methyl ester groups on the aromatic ring can influence the reactivity and properties of the final products, making this a compound of interest for creating complex molecular architectures.

Safety and Handling

Hazard Identification

This compound is classified as an irritant.[2] Due to the lachrymatory nature of similar benzylic bromides, it is essential to handle this compound with appropriate personal protective equipment (PPE).

Storage and Handling Recommendations

-

Storage : It is recommended to store this compound in a cool, dry, and well-ventilated area.

-

Handling : All handling should be performed in a well-ventilated fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.

References

- 1. This compound | 74733-27-0 [chemicalbook.com]

- 2. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

"Methyl 4-(bromomethyl)-2-methoxybenzoate" NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(bromomethyl)-2-methoxybenzoate

Introduction

This compound (CAS No: 74733-27-0) is a pivotal intermediate in modern organic synthesis, finding extensive application in the development of pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the dual reactivity of the electrophilic bromomethyl group, a versatile handle for substitution reactions, and the ester functionality, which can be further manipulated. Accurate structural verification of this compound is paramount to ensure the integrity of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We will delve into the interpretation of ¹H NMR and ¹³C NMR spectra and mass spectrometric data to provide a self-validating confirmation of its molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, offering researchers a reliable reference for the characterization of this and similar compounds.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure.

-

IUPAC Name: this compound[3]

The structure contains several key features that give rise to distinct spectroscopic signals: a substituted benzene ring, a methyl ester group, a methoxy group, and a bromomethyl group.

Caption: Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated chloroform (CDCl₃) is the solvent of choice due to its ability to dissolve the analyte and its single, well-defined residual solvent peak.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature (approx. 298 K).[2][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.75 | Doublet (d) | 1H | Ar-H (C6) | Ortho to the electron-withdrawing ester group, resulting in significant deshielding. |

| ~7.21 | Doublet of Doublets (dd) | 1H | Ar-H (C5) | Coupled to both H3 and H6. |

| ~7.05 | Doublet (d) | 1H | Ar-H (C3) | Ortho to the electron-donating methoxy group, resulting in shielding. |

| 4.44 | Singlet (s) | 2H | -CH₂ Br | Protons on a carbon adjacent to an electronegative bromine atom are strongly deshielded.[2] |

| 3.91 | Singlet (s) | 3H | -COOCH₃ | Protons of the methyl ester group.[2] |

| 3.87 | Singlet (s) | 3H | Ar-OCH₃ | Protons of the aromatic methoxy group.[2] |

Note: Aromatic proton shifts are estimated based on standard substituent effects, as literature primarily reports the aliphatic signals. The assignments for the two methoxy groups are interchangeable but are distinct due to their different electronic environments.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.

Note: As explicit experimental ¹³C NMR data is not available in the cited literature, the following assignments are based on predictive models and established chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~166.5 | C =O | Carbonyl carbon of the ester group, highly deshielded. |

| ~158.0 | C 2-OCH₃ | Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group. |

| ~141.0 | C 4-CH₂Br | Aromatic carbon bearing the bromomethyl substituent. |

| ~132.0 | C 6 | Aromatic methine carbon ortho to the ester. |

| ~128.5 | C 1 | Quaternary aromatic carbon bonded to the ester group. |

| ~121.5 | C 5 | Aromatic methine carbon. |

| ~112.0 | C 3 | Aromatic methine carbon ortho to the methoxy group, shielded. |

| ~56.0 | Ar-OC H₃ | Carbon of the aromatic methoxy group. |

| ~52.5 | -COOC H₃ | Carbon of the methyl ester group. |

| ~32.0 | -C H₂Br | Aliphatic carbon attached to bromine, deshielded relative to a standard methyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) or flow injection analysis (FIA) source.[2]

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Interpretation of Mass Spectrum

The key feature to identify is the molecular ion peak, which confirms the molecular weight.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| m/z (Calculated) | m/z (Observed) | Species | Interpretation |

|---|---|---|---|

| 258.9891 | ~259.0 | [M+H]⁺ (⁷⁹Br) | Molecular ion peak corresponding to the major bromine isotope (⁷⁹Br).[2] |

| 260.9871 | ~261.0 | [M+H]⁺ (⁸¹Br) | Isotopic peak corresponding to the ⁸¹Br isotope. |

A defining characteristic in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in nearly a 1:1 ratio. This results in a pair of peaks (the M and M+2 peaks) of almost equal intensity for any bromine-containing fragment, providing definitive evidence for the presence of a single bromine atom in the molecule. The observation of peaks at m/z ~259 and ~261 confirms the molecular formula and the presence of bromine.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Conclusion

The collective spectroscopic data provides unambiguous confirmation for the structure of this compound. ¹H NMR data precisely identifies the number and environment of all non-exchangeable protons, including the characteristic benzylic protons of the -CH₂Br group at 4.44 ppm and the two distinct methoxy signals.[2] Mass spectrometry corroborates the molecular weight and elemental composition, with the hallmark 1:1 isotopic doublet at m/z 259/261 confirming the presence of a single bromine atom.[2] This self-validating dataset provides researchers with a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

"Methyl 4-(bromomethyl)-2-methoxybenzoate" safety data sheet and handling precautions.

For the modern researcher, particularly within the fast-paced environment of drug discovery and development, the ability to safely and effectively handle reactive intermediates is paramount. Methyl 4-(bromomethyl)-2-methoxybenzoate, a key building block in the synthesis of complex organic molecules, is one such reagent that demands a thorough understanding of its properties and associated risks. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, moving beyond mere procedural lists to explain the underlying scientific principles that inform these best practices.

Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound

This compound is classified as a hazardous substance, with its primary risks stemming from its reactivity as a benzylic bromide. This functional group makes the compound a potent lachrymator and alkylating agent, capable of causing severe irritation and burns upon contact with skin and eyes. The GHS classification for similar compounds indicates it should be treated as causing skin corrosion/irritation, serious eye damage, and potential respiratory irritation.

A thorough risk assessment should be conducted before any new experimental protocol involving this reagent is initiated. This involves not only understanding the intrinsic hazards of the chemical but also considering the specific experimental conditions, such as the scale of the reaction, the solvent being used, and the presence of other reactive species.

Key Hazard Summary:

| Hazard Statement | GHS Classification | Description |

| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation, Category 1C; Serious Eye Damage, Category 1 | The benzylic bromide is a strong alkylating agent that can react with biological nucleophiles in the skin and eyes, leading to tissue damage. |

| May cause respiratory irritation.[3] | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. |

| Harmful if swallowed.[4] | Acute Toxicity, Oral, Category 4 | Ingestion can lead to irritation of the gastrointestinal tract and systemic toxicity. |

| Lachrymator | N/A | The compound is a tear-producing agent, causing significant eye irritation and discomfort upon exposure to vapors. |

The following diagram illustrates a logical workflow for conducting a risk assessment prior to working with this compound:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to safety is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is used.[5][6]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and contact with the lachrymatory vapors. |

| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact. |

| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[5][6] | Provides an additional layer of protection against inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the reagent.

Handling:

-

Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Dissolving: Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential exotherms, especially when dissolving in reactive solvents.

-

Reaction Setup: All reactions should be conducted in a fume hood with appropriate shielding. Ensure that all glassware is properly secured and that the reaction setup allows for adequate ventilation.

-

Quenching: Quench reactions carefully, especially those involving reactive intermediates. A slow addition of a suitable quenching agent is recommended.

-

Work-up: Perform all extractions and other work-up procedures in the fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[3][6] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt or waistband. Seek immediate medical attention.[1] |

The following decision tree provides a clear guide for responding to an emergency involving this compound:

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate a culture of safety and a thorough understanding of its risks. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can safely harness the synthetic potential of this compound while minimizing the risk to themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to conduct a thorough risk assessment before each use and to remain vigilant in their commitment to laboratory safety.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Methyl 2-(bromomethyl)-4-methoxybenzoate | C10H11BrO3 | CID 139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

"Methyl 4-(bromomethyl)-2-methoxybenzoate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(bromomethyl)-2-methoxybenzoate

Introduction

This compound (CAS RN: 74733-27-0) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, a methyl ester, and a methoxy group, making it a versatile intermediate for constructing complex molecular architectures.[3] The primary utility of this reagent lies in its capacity as an alkylating agent, where the bromomethyl group serves as a key electrophilic site for forming new carbon-carbon and carbon-heteroatom bonds.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability characteristics of this compound. Understanding these parameters is critical for designing robust synthetic routes, ensuring reproducible experimental outcomes, and establishing appropriate storage and handling protocols to maintain the compound's integrity.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's physical nature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 74733-27-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1][2] |

| Appearance | Reported as an oily product in synthesis | [2] |

| Synonyms | 4-Carbomethoxy-3-methoxybenzyl bromide, Benzoic acid, 4-(bromomethyl)-2-methoxy-, methyl ester | [1] |

Solubility Profile

The solubility of this compound is governed by the interplay of its polar ester and ether functionalities with its largely nonpolar aromatic backbone. While quantitative solubility data for this specific isomer is not widely published, a reliable profile can be established based on the known solubility of structurally similar compounds and fundamental chemical principles.

Theoretical Assessment and Analog-Based Data

The molecule's structure suggests it will be most soluble in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions. Its solubility in water is expected to be very low.

Data from a closely related isomer, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS: 70264-94-7), provides a strong predictive basis for the solubility of the target compound.[5] This analog is reported to be:

-

Very soluble in N,N-Dimethylformamide (DMF)

-

Soluble in methanol

-

Sparingly soluble in glacial acetic acid

-

Very slightly soluble in chloroform

-

Practically insoluble in water.[5]

Another related compound, Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3), is highly soluble in ethanol and ether but has low solubility in water.[6]

Based on this information, the following profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | High | Strong dipole-dipole interactions with the ester and methoxy groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Good balance of polarity to solvate the molecule without reacting. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Effective at solvating the aromatic ring and alkyl halide. |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ester and ether oxygens, but potential for slow solvolysis (see Stability section). |

| Nonpolar | Hexanes, Toluene | Low to Moderate | Toluene may offer better solubility due to π-stacking with the benzene ring. Hexanes are likely poor solvents. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The large hydrophobic aromatic ring and the compound's overall low polarity limit aqueous solubility. The compound is also hydrolytically unstable.[7] |

Protocol for Experimental Solubility Determination

To ensure accuracy for specific applications, direct experimental verification of solubility is recommended.

Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specific temperature.

Methodology: Gravimetric Analysis

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated. This step is critical for achieving thermodynamic equilibrium.

-

Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of inert gas (e.g., nitrogen) or using a vacuum centrifuge.

-

Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: Express the solubility in desired units (e.g., mg/mL or mol/L).

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the high reactivity of its benzylic bromide moiety. This functional group is a potent electrophile and is susceptible to degradation under various conditions.

Core Reactivity: The Benzylic Bromide

The carbon-bromine bond at the benzylic position is the most labile site in the molecule. It readily participates in nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic system.[8][9][10] This inherent reactivity makes the compound an excellent synthetic building block but also renders it sensitive to nucleophiles.

Caption: Primary degradation pathways for the title compound.

Key Factors Influencing Stability

-

Hydrolytic Instability: This is the most common degradation pathway. Like benzyl bromide, the compound is expected to react with water, even atmospheric moisture, to undergo hydrolysis.[7] This reaction yields the corresponding benzyl alcohol (Methyl 4-(hydroxymethyl)-2-methoxybenzoate) and hydrogen bromide (HBr). The liberated HBr can further catalyze the degradation of the ester or other sensitive functional groups.

-

pH Sensitivity: The compound is most stable in anhydrous, neutral, or slightly acidic conditions. In basic or alkaline media, nucleophiles such as hydroxide (OH⁻) will rapidly attack the electrophilic benzylic carbon, leading to fast decomposition.

-

Photochemical Instability: The synthesis of benzylic bromides often involves free-radical bromination initiated by UV or visible light.[2] This indicates that the C-Br bond is susceptible to homolytic cleavage upon exposure to light, which can initiate radical-mediated side reactions. Therefore, the compound should be rigorously protected from light.

-

Thermal Stability: While specific decomposition temperature data is unavailable, benzylic halides can be thermally labile. Elevated temperatures will accelerate the rates of all potential degradation reactions, including hydrolysis and nucleophilic substitution. Storage at reduced temperatures is essential.

Recommended Handling and Storage

To preserve the quality and reactivity of this compound, the following protocols are mandatory:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Keep in a cool, dark, and dry place. Refrigeration at 2-8°C is highly recommended.[11]

-

Handling:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The compound is classified as an irritant and may cause skin and serious eye irritation.[1]

-

When using in reactions, always use dry glassware and anhydrous solvents to prevent hydrolysis.

-

Avoid exposure to light, heat, and incompatible materials (e.g., strong bases, nucleophiles, and oxidizing agents).

-

Workflow for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a compound and identify its likely degradation products. An HPLC-based method is ideal for this purpose.

Caption: HPLC-based workflow for a forced degradation study.

Protocol 2: HPLC-Based Forced Degradation Study

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from potential impurities and degradants. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[12]

-

Stock Solution: Prepare a stock solution of the compound in a suitable non-reactive solvent, such as acetonitrile.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Incubate a sample at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a sample to a controlled source of UV and visible light in a photostability chamber.

-

-

Time Points: Analyze samples from each stress condition, along with an unstressed control, at various time points (e.g., 0, 2, 6, 24 hours).

-

Analysis: Use the developed HPLC-UV method to quantify the peak area of the parent compound. If connected to a mass spectrometer (MS), analyze the new peaks that appear to identify the mass of degradation products.

-

Interpretation: Calculate the percentage of degradation under each condition. This data will definitively map the compound's liabilities. The primary hydrolysis product, Methyl 4-(hydroxymethyl)-2-methoxybenzoate, is the most anticipated degradant in the acidic, basic, and thermal samples.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility is directly linked to the reactivity of its benzylic bromide group. This reactivity, however, necessitates a thorough understanding of its stability. The compound exhibits good solubility in a range of common organic solvents but is highly susceptible to degradation by moisture (hydrolysis), basic conditions (nucleophilic substitution), and light (photolysis). Strict adherence to anhydrous handling techniques and proper storage conditions—under an inert atmosphere, refrigerated, and protected from light—is paramount to ensuring its integrity and achieving successful, reproducible results in research and development.

References

- 1. This compound | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74733-27-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Bromomethyl)benzoate | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Methyl 2-(bromomethyl)-4-methoxybenzoate CAS#: 15365-25-0 [amp.chemicalbook.com]

- 12. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]

Methyl 4-(bromomethyl)-2-methoxybenzoate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth overview of Methyl 4-(bromomethyl)-2-methoxybenzoate (CAS No. 74733-27-0), a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, commercial availability, synthesis, and practical applications. Particular emphasis is placed on its role as a key building block in medicinal chemistry, supported by detailed experimental protocols and safety considerations.

Introduction: The Synthetic Utility of a Key Building Block

This compound is a substituted aromatic compound featuring two key reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions, making it an ideal handle for introducing the 2-methoxy-4-(methoxycarbonyl)benzyl moiety into a target molecule. The methyl ester, while less reactive, offers a site for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

The strategic placement of the methoxy group at the 2-position influences the electronic properties of the aromatic ring and can play a role in modulating the biological activity of its derivatives. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its applications span various fields, including the development of neuroprotective agents and platelet anti-aggregating agents. This guide will delve into the practical aspects of sourcing, handling, and utilizing this important synthetic intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 74733-27-0 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.1 g/mol | |

| Appearance | White to off-white solid | ChemicalBook |

| Boiling Point | 142-146 °C at 1.8 Torr | ChemicalBook |

| Density | ~1.432 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas | ChemicalBook |

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. Purity levels are typically high, often exceeding 95-98%.

| Supplier | Purity | Pack Sizes |

| ChemicalBook | ≥98% | Inquire (e.g., per kg) |

| AK Scientific | --- | 1g |

| Matrix Scientific | ≥95% | 1g, 10g |

| Parchem | --- | Bulk, Drum, R&D quantities |

| Ambeed, Inc. | --- | Inquire |

| TITAN (via ECHO CHEMICAL) | --- | 25g |

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis Protocol: Preparation of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction is typically initiated by light or a radical initiator.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Source: --INVALID-LINK--

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of Methyl 2-methoxy-4-methylbenzoate (21.625 g, 120 mmol) in carbon tetrachloride (240 mL).

-

Initiation: Heat the mixture to reflux. Position a 250W tungsten lamp to irradiate the reaction mixture.

-

Bromination: Over a period of 1.5 hours, slowly add bromine (6.19 mL, 120 mmol), dissolved in carbon tetrachloride (75 mL), dropwise to the refluxing mixture. Continuous irradiation is crucial during this step to promote radical chain reaction and benzylic bromination over aromatic bromination.

-

Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 15 minutes.

-

Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture by removing the solvent under reduced pressure (vacuum).

-

Product Isolation: The resulting oily product is this compound (yield: 29.864 g, 96%).

-

Characterization: The product can be characterized by NMR spectroscopy and mass spectrometry.

-

¹H NMR (400 MHz, CDCl₃): δ 4.44 (s, 2H, -CH₂Br), 3.91 (s, 3H), 3.87 (s, 3H), and signals corresponding to the aromatic protons.

-

Mass Spectrometry (FIA-MS): m/z 259 [M+1]⁺.

-

Application in Medicinal Chemistry: Synthesis of a Platelet Anti-aggregating Agent Intermediate

A key application demonstrating the utility of this compound is in the synthesis of imidazole derivatives with potential as platelet anti-aggregating agents. In this context, the benzylic bromide serves as an electrophile for the N-alkylation of imidazole.

Diagram of Application Workflow

Caption: N-alkylation of imidazole using this compound.

Step-by-Step Experimental Protocol

Source: --INVALID-LINK--

-

Imidazole Anion Formation: In a dry reaction flask under an inert atmosphere, add sodium hydride (2.86 g) to dry N,N-dimethylformamide (270 mL). To this suspension, add a solution of imidazole (8.59 g) in N,N-dimethylformamide (25 mL) dropwise. Heat the resulting mixture to 90°C for 1 hour to ensure complete deprotonation.

-

Alkylation Reaction: Cool the mixture. Prepare a solution of this compound (31.0 g) in N,N-dimethylformamide (35 mL). Add this solution to the reaction mixture over a period of 45 minutes.

-

Reaction Completion: Heat the mixture to 90°C for 1 hour.

-

Work-up: After cooling, remove the solvent (DMF) under vacuum to yield the crude product, Methyl 4-(1-imidazolylmethyl)-2-methoxybenzoate. This intermediate can then be further processed, for example, by hydrolysis of the ester to the carboxylic acid, a key step in the synthesis of the final active pharmaceutical ingredient.

Safety and Handling

-

GHS Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a high-value synthetic intermediate with demonstrable utility in organic synthesis and medicinal chemistry. Its commercial availability and well-defined reactivity make it a reliable choice for introducing the 2-methoxy-4-(methoxycarbonyl)benzyl group. The protocols outlined in this guide provide a solid foundation for its synthesis and application. As with all reactive chemical reagents, adherence to strict safety protocols is paramount for its successful and safe implementation in the laboratory.

The Synthetic Versatility of Methyl 4-(bromomethyl)-2-methoxybenzoate: A Technical Guide for Researchers

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(bromomethyl)-2-methoxybenzoate, a seemingly unassuming aromatic compound, represents a cornerstone reagent for chemists and pharmaceutical scientists. Its unique arrangement of a reactive benzylic bromide, an electron-donating methoxy group, and a methyl ester offers a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights.

Core Molecular Attributes and Reactivity Profile

At its core, the utility of this compound stems from its inherent chemical features. The presence of a bromomethyl group renders the benzylic position highly susceptible to nucleophilic attack, making it an excellent electrophile for introducing the substituted benzyl moiety into a target molecule. The methoxy and methyl ester groups, on the other hand, modulate the reactivity of the aromatic ring and provide additional points for synthetic diversification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 259.10 g/mol | [1][3] |

| CAS Number | 74733-27-0 | [2][3] |

| Appearance | Oily product or solid | [3] |

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This reaction is typically efficient and proceeds under mild conditions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The electron-donating nature of the ortho-methoxy group can influence the reactivity of the benzylic bromide, potentially stabilizing the transition state of the substitution reaction.

Caption: General reaction scheme for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate.[3] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS) or elemental bromine.

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-methoxy-4-methylbenzoate in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Bromination: While stirring vigorously and irradiating with a light source (e.g., a tungsten lamp), slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture at reflux.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using NBS, filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Workflow for the synthesis of the title compound.

Potential Research Applications

The true potential of this compound lies in its application as a versatile building block in the synthesis of a wide range of functional molecules. While specific literature examples for this exact isomer are less common than for its regioisomers, its reactivity profile allows for scientifically sound extrapolation to several key research areas.

Medicinal Chemistry and Drug Discovery

The introduction of substituted benzyl groups is a common strategy in the design of bioactive molecules. The 2-methoxy-4-(methoxycarbonyl)benzyl moiety that can be installed using this reagent can serve as a key pharmacophoric element or as a scaffold for further functionalization.